molecular formula C9H10F3NO2 B13530260 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL

(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL

Cat. No.: B13530260
M. Wt: 221.18 g/mol
InChI Key: NZNJVYOKWZUJIQ-QMMMGPOBSA-N
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Description

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol: is a chemical compound characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • rel-(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol
  • rel-(2R)-2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol
  • rel-(2R)-2-amino-2-[3-(fluoromethoxy)phenyl]ethan-1-ol

Comparison: rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1

InChI Key

NZNJVYOKWZUJIQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N

Origin of Product

United States

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